![molecular formula C16H12FNO B2952294 3-(4-Fluorobenzoyl)-2-methylindolizine CAS No. 301860-36-6](/img/structure/B2952294.png)
3-(4-Fluorobenzoyl)-2-methylindolizine
Overview
Description
The compound “3-(4-Fluorobenzoyl)-2-methylindolizine” is a complex organic molecule. It likely contains an indolizine core (a bicyclic structure composed of a pyridine ring fused to a pyrrole ring), substituted at the 2-position with a methyl group and at the 3-position with a 4-fluorobenzoyl group .
Molecular Structure Analysis
The molecular structure of “3-(4-Fluorobenzoyl)-2-methylindolizine” would be expected to have aromaticity due to the indolizine core, with additional complexity introduced by the 4-fluorobenzoyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-Fluorobenzoyl)-2-methylindolizine” would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the fluorobenzoyl group) would influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Structural Analysis and Inhibitory Action
- Structural Investigation in Tuberculosis Treatment: A structural analysis of a phenylindolizine-based drug, closely related to 3-(4-Fluorobenzoyl)-2-methylindolizine, revealed its inhibitory action against Mycobacterium tuberculosis. This study utilized Hirshfeld surface analysis and fingerprint plots to characterize intermolecular interactions crucial for the observed crystal structure, highlighting the importance of C—H⋯O, C—H⋯F, and C—H⋯π interactions (Hasija et al., 2020).
Antimicrobial Applications
- Synthesis for Antimicrobial Analogs: A study focused on synthesizing new derivatives bearing a fluorine atom, similar to 3-(4-Fluorobenzoyl)-2-methylindolizine, for potential antimicrobial applications. These derivatives were tested against various bacterial and fungal strains, indicating the critical role of the fluorine atom in enhancing antimicrobial activity (Desai et al., 2013).
Synthesis Techniques and Chemical Properties
- Synthesis of Related Compounds: Research into the synthesis of 3-amino-4-fluoropyrazoles, which are structurally related to 3-(4-Fluorobenzoyl)-2-methylindolizine, explored new synthetic strategies. These compounds are of interest as building blocks in medicinal chemistry due to their functional groups that allow further functionalization (Surmont et al., 2011).
- New Synthesis Methods for Fluorinated Compounds: The development of a new practical synthesis method for indazoles, using o-fluorobenzaldehydes and their O-methyloximes with hydrazine, demonstrates the versatility in synthesizing fluorine-containing compounds similar to 3-(4-Fluorobenzoyl)-2-methylindolizine (Lukin et al., 2006).
Application in Polymer Synthesis
- Fluorinated Phthalazinone Monomer Synthesis: The synthesis and characterization of a fluorinated phthalazinone monomer, closely related to 3-(4-Fluorobenzoyl)-2-methylindolizine, and its polymers show significant potential for applications in engineering plastics and membrane materials due to their excellent solubility and thermal properties (Xiao et al., 2003).
Fluorescent Sensing Applications
- Fluorescent Sensor Development: A fluorescent sensor based on a bisindolizine derivative, structurally similar to 3-(4-Fluorobenzoyl)-2-methylindolizine, was developed for selective detection of Fe3+ ions. This highlights the potential of such compounds in analytical chemistry and environmental monitoring (A. I et al., 2016).
Mechanism of Action
properties
IUPAC Name |
(4-fluorophenyl)-(2-methylindolizin-3-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO/c1-11-10-14-4-2-3-9-18(14)15(11)16(19)12-5-7-13(17)8-6-12/h2-10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJJNJLHVWJQDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=C1)C(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801326841 | |
Record name | (4-fluorophenyl)-(2-methylindolizin-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801326841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49673610 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(4-Fluorobenzoyl)-2-methylindolizine | |
CAS RN |
301860-36-6 | |
Record name | (4-fluorophenyl)-(2-methylindolizin-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801326841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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